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Understanding the covalent inhibition of FGFR4 by Fgfr4-IN-1

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An In-Depth Technical Guide to the Covalent Inhibition of FGFR4 by Fgfr4-IN-1

Introduction

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, along with its primary ligand Fibroblast Growth Factor 19 (FGF19), plays a crucial role in various physiological processes, including bile acid homeostasis, metabolism, and tissue repair.[1][2] Aberrant activation of the FGF19-FGFR4 signaling axis has been identified as a key oncogenic driver in several cancers, most notably in a subset of hepatocellular carcinoma (HCC) where FGF19 is frequently amplified.[3][4] This pathological signaling promotes tumor cell proliferation, survival, and migration.[1][5]

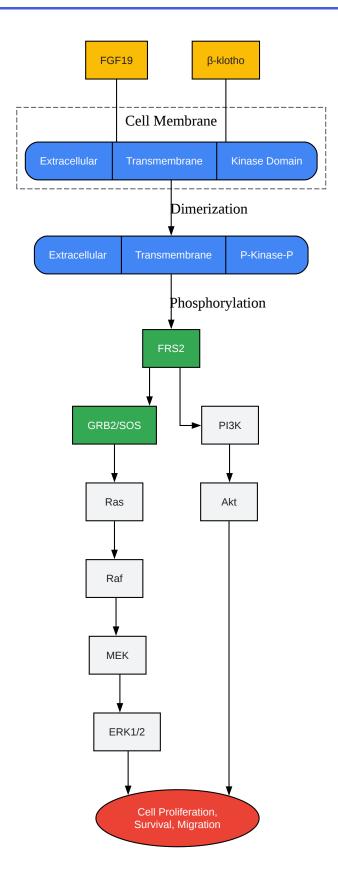
The development of selective inhibitors for FGFR4 presents a promising therapeutic strategy. However, achieving selectivity over other highly homologous FGFR family members (FGFR1-3) is a significant challenge. Inhibition of FGFR1-3 is associated with toxicities such as hyperphosphatemia and hypocalcemia.[3] A key structural difference between FGFR4 and its family members is the presence of a unique cysteine residue (Cys552) in the ATP-binding pocket, whereas FGFRs 1-3 possess a tyrosine at the equivalent position.[3][6] This distinction allows for the rational design of covalent inhibitors that specifically target Cys552, leading to highly potent and selective inhibition. **Fgfr4-IN-1** is a potent, selective, and covalent inhibitor designed to exploit this unique feature.[7][8] This guide provides a detailed overview of the mechanism, quantitative profile, and experimental validation of **Fgfr4-IN-1**.



FGFR4 Signaling Pathway

The canonical activation of FGFR4 is initiated by the binding of its ligand, FGF19, a process that requires the co-receptor β-klotho (KLB).[3] This binding event induces receptor dimerization and subsequent trans-autophosphorylation of tyrosine residues within the intracellular kinase domain.[9][10][11] These newly phosphorylated sites serve as docking platforms for adaptor proteins, primarily FGFR substrate 2 (FRS2).[4] The recruitment of FRS2 leads to the assembly of signaling complexes that activate major downstream oncogenic pathways, including the Ras-Raf-MAPK (ERK1/2) and the PI3K-Akt cascades, which are pivotal in driving cell proliferation and survival.[4][5][9]





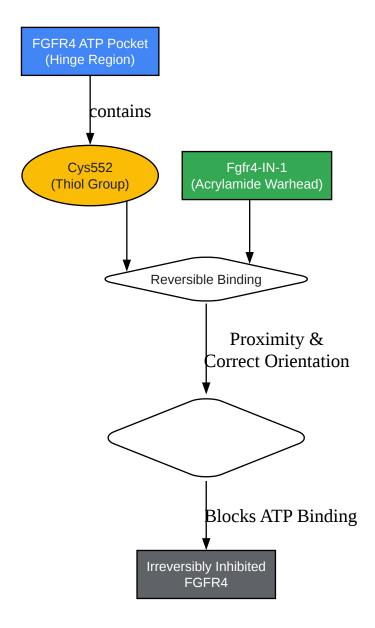
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Caption: Canonical FGF19-FGFR4 Signaling Pathway.



Mechanism of Covalent Inhibition

Fgfr4-IN-1 achieves its high potency and selectivity through a covalent, irreversible binding mechanism. The inhibitor contains an electrophilic "warhead," typically an acrylamide group, which is designed to react with the nucleophilic thiol side chain of the Cys552 residue located in the hinge region of the FGFR4 ATP-binding site.[3] This targeted covalent bond formation permanently blocks the ATP-binding pocket, thus preventing receptor autophosphorylation and halting all downstream signaling. Because FGFRs 1, 2, and 3 have a bulkier, non-nucleophilic tyrosine residue at the analogous position, they are not susceptible to this covalent modification, which is the structural basis for the inhibitor's remarkable selectivity.[3][6]



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Caption: Mechanism of Covalent Inhibition of FGFR4 by Fgfr4-IN-1.

Quantitative Data Presentation

The efficacy of **Fgfr4-IN-1** and other selective covalent inhibitors is quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays and their growth inhibitory (GI50) or effective concentration (EC50) in cell-based assays. The data consistently demonstrate low nanomolar potency against FGFR4 and significant selectivity over other kinases.

Compound	Target	Assay Type	IC50 / GI50 / EC50	Selectivity	Reference
Fgfr4-IN-1	FGFR4	Biochemical	0.7 nM	Potent and selective	[7][8]
Fgfr4-IN-1	HuH-7 Cells	Cell Proliferation	7.8 nM	-	[7]
Compound 10v	FGFR4	Biochemical	1.2 nM	Highly selective	[12]
Compound 10v	HuH-7 Cells	Cell Proliferation	17 nM	-	[12]
Compound 1	pFGFR4	Cellular	9 nM	>100-fold vs FGFR1-3	[3]
INCB062079	FGFR4	Biochemical	Low nM	>250-fold vs FGFR1-3	[13]
INCB062079	FGF19- dependent Cells	Cell Growth	< 200 nM	>25-fold vs non- dependent cells	[13]

Experimental Protocols Biochemical Kinase Assay Protocol (ADP-Glo™)

This assay quantifies the enzymatic activity of FGFR4 by measuring the amount of ADP produced during the phosphotransferase reaction.



Methodology:

- Reagent Preparation: Dilute recombinant human FGFR4 kinase, a suitable substrate (e.g., Poly(Glu,Tyr) 4:1), ATP, and serially diluted Fgfr4-IN-1 in kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).[14]
- Reaction Setup: In a 384-well plate, add 1 μ L of inhibitor solution (or DMSO vehicle control) and 2 μ L of diluted FGFR4 enzyme.
- Initiation: Start the kinase reaction by adding 2 μL of a solution containing both ATP and the kinase substrate.
- Incubation: Allow the reaction to proceed for 60 minutes at room temperature.[14]
- ATP Depletion: Add 5 µL of ADP-Glo[™] Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[14]
- Signal Generation: Add 10 μL of Kinase Detection Reagent. This converts the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal proportional to the initial kinase activity. Incubate for 30 minutes at room temperature.[14]
- Data Acquisition: Measure luminescence using a plate reader. Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.



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Caption: Workflow for an ADP-Glo™ Biochemical Kinase Assay.



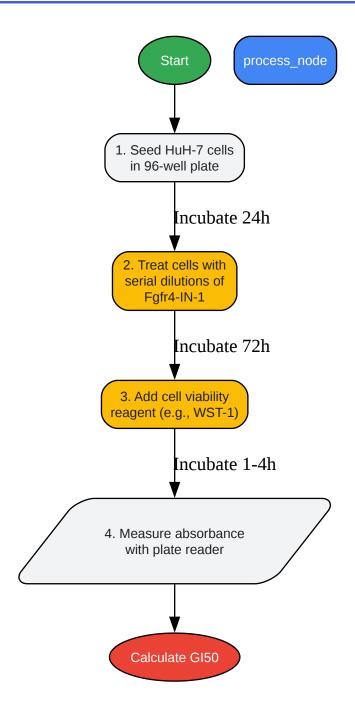
Cell Proliferation Assay Protocol

This assay measures the effect of **Fgfr4-IN-1** on the proliferation and viability of cancer cells that are dependent on FGFR4 signaling, such as the HuH-7 HCC line.

Methodology:

- Cell Seeding: Culture HuH-7 cells and seed them into a 96-well plate at a density of approximately 2,500-5,000 cells per well. Allow cells to adhere for 24 hours.[15]
- Compound Treatment: Prepare serial dilutions of Fgfr4-IN-1 in culture medium. Replace the
 existing medium in the wells with the medium containing the various inhibitor concentrations.
 Include a DMSO-only control.
- Incubation: Incubate the plate for 72 hours in a standard cell culture incubator (37°C, 5% CO2).
- Viability Assessment: Add a viability reagent such as CCK-8, WST-1, or MTT to each well and incubate for 1-4 hours, according to the manufacturer's instructions.[7][15]
- Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.[15] The absorbance is directly proportional to the number of viable cells.
- Analysis: Normalize the data to the DMSO control and plot cell viability against the logarithm of inhibitor concentration to determine the GI50 or IC50 value.





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Caption: Workflow for a Cell Proliferation Assay.

Confirmation of Covalent Binding

Liquid chromatography-tandem mass spectrometry (LC/MS/MS) is the definitive method to confirm the covalent modification of Cys552. In this protocol, recombinant FGFR4 is incubated with the inhibitor. The protein is then digested into smaller peptides, and the resulting mixture is analyzed by LC/MS/MS. The analysis can identify the specific peptide containing Cys552 and



confirm a mass shift corresponding to the addition of the inhibitor molecule, thereby verifying the precise location of the covalent bond.[13]

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